2-((2-Iodobenzyl)oxy)isoindoline-1,3-dione
CAS No.:
Cat. No.: VC17577630
Molecular Formula: C15H10INO3
Molecular Weight: 379.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H10INO3 |
|---|---|
| Molecular Weight | 379.15 g/mol |
| IUPAC Name | 2-[(2-iodophenyl)methoxy]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C15H10INO3/c16-13-8-4-1-5-10(13)9-20-17-14(18)11-6-2-3-7-12(11)15(17)19/h1-8H,9H2 |
| Standard InChI Key | HUAZPJVXSHLGQV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)CON2C(=O)C3=CC=CC=C3C2=O)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of an isoindoline-1,3-dione core fused to a 2-iodobenzyl group via an ether linkage. The isoindoline-1,3-dione moiety features two carbonyl groups at positions 1 and 3, creating a rigid, planar system that enhances hydrophobic interactions with biological targets . The 2-iodobenzyl substituent introduces steric bulk and electronic effects, with the iodine atom serving as a potential site for further functionalization through halogen-bonding or cross-coupling reactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 379.15 g/mol | |
| Density | ||
| Boiling Point | 479.1 \pm 47.0 \, ^\circ\text{C} | |
| SMILES Notation | O=C1c2ccccc2C(=O)N1OCc1ccccc1I |
Synthetic Routes and Characterization
Synthesis Methodology
The compound is typically synthesized through a nucleophilic substitution reaction. A representative protocol involves reacting isoindoline-1,3-dione with 2-iodobenzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via deprotonation of the hydroxyl group on the isoindoline-1,3-dione core, followed by nucleophilic attack on the benzyl chloride derivative . Purification is achieved through recrystallization or flash chromatography, with yields ranging from 60% to 80% .
Spectral Characterization
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Infrared Spectroscopy (IR): The carbonyl stretching vibrations of the isoindoline-1,3-dione core appear at , while the C–I stretch in the iodobenzyl group is observed near .
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Nuclear Magnetic Resonance (NMR):
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Mass Spectrometry (MS): The molecular ion peak is observed at m/z 379.15, consistent with the molecular formula .
Reactivity and Derivative Formation
| Activity | Model System | Key Finding | Source |
|---|---|---|---|
| AChE Inhibition | In vitro enzymatic assay | IC: | |
| Cytotoxicity (MCF-7) | Cell viability assay | IC: |
Applications in Drug Discovery
The compound serves as a versatile scaffold for developing multitarget ligands. Recent efforts have focused on hybrid molecules combining isoindoline-1,3-dione with pyridinium moieties to enhance blood-brain barrier penetration . Additionally, its iodine atom enables radiolabeling with for imaging applications, facilitating pharmacokinetic studies in preclinical models.
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